molecular formula C16H9F3N4O B5812397 5-(naphthalen-2-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-(naphthalen-2-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5812397
M. Wt: 330.26 g/mol
InChI Key: OCRCOVIQPCZDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a naphthalene moiety at position 5 and a trifluoromethyl group at position 2, distinguishing it from analogues. Triazolopyrimidinones are known for applications in antimalarial drug development, with some derivatives acting as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis . The trifluoromethyl group enhances metabolic stability and binding affinity, while the naphthalene substituent may improve lipophilicity and target interactions .

Properties

IUPAC Name

5-naphthalen-2-yl-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N4O/c17-16(18,19)14-21-15-20-12(8-13(24)23(15)22-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRCOVIQPCZDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)N4C(=N3)N=C(N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(naphthalen-2-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The triazole intermediate is then reacted with suitable reagents to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalen-2-yl group.

    Reduction: Reduction reactions could be used to modify the triazole or pyrimidine rings.

    Substitution: Various substitution reactions can be employed to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of triazolopyrimidines exhibit significant antimicrobial properties. A study highlighted the synthesis of new trifluoromethyl triazolopyrimidines as potential anti-Plasmodium falciparum agents. These compounds showed promising activity against malaria-causing parasites, suggesting that 5-(naphthalen-2-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one may serve as a lead compound for developing new antimalarial drugs .

Cancer Research
The compound has also been investigated for its anticancer properties. A series of studies have indicated that triazolopyrimidine derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. The incorporation of trifluoromethyl groups enhances the biological activity of these compounds, making them viable candidates for further development in cancer therapeutics.

Agricultural Applications

Pesticide Development
The unique chemical structure of 5-(naphthalen-2-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has led to its exploration as a potential pesticide. Studies have shown that similar compounds can act as effective fungicides and insecticides by disrupting the biological processes of pests and pathogens . The trifluoromethyl group is known to enhance lipophilicity and biological activity, which is beneficial in agricultural formulations.

Materials Science

Polymer Chemistry
The compound's ability to form stable complexes with various metals makes it suitable for applications in materials science. Its incorporation into polymer matrices can improve the thermal stability and mechanical properties of materials. Research indicates that triazolopyrimidine derivatives can be utilized in creating advanced materials with enhanced functionalities for electronics and coatings .

Case Studies and Data Tables

Application AreaExample StudyFindings
Medicinal ChemistryAnti-Plasmodium ResearchNew derivatives showed significant activity against malaria parasites.
Cancer ResearchInhibition of Tumor GrowthTriazolopyrimidines demonstrated anticancer properties by targeting tumor pathways.
Agricultural SciencePesticide FormulationSimilar compounds exhibited effective pest control mechanisms.
Materials SciencePolymer Matrix DevelopmentEnhanced thermal stability and mechanical properties observed with triazolopyrimidine integration.

Mechanism of Action

The mechanism of action for 5-(naphthalen-2-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural variations among triazolopyrimidinones include substituents at positions 2, 5, and 6. Below is a comparative analysis:

Key Observations:

Trifluoromethyl vs. Methoxy/Phenyl Groups (Position 2):

  • The trifluoromethyl group in the target compound and derivatives enhances electronegativity and hydrophobic interactions, critical for PfDHODH binding .
  • Methoxy (S1-TP) or phenyl (W7Z) substituents may reduce metabolic stability due to lower electronegativity .

Naphthalene vs. Chloromethyl (S1-TP) or morpholinomethyl (S3-TP) groups introduce polar character, affecting electrochemical behavior and solubility .

Ketone vs. Amine (Position 7):

  • The 7-ketone group in the target compound and S1-TP may influence hydrogen bonding with PfDHODH, whereas the 7-amine in derivatives could alter binding kinetics .

Pharmacological and Electrochemical Properties

Antimalarial Activity:
  • The target compound’s structural analogues (e.g., 5-methyl-N-(naphthalen-2-yl) derivatives) demonstrated IC50 values of 1.2–92 mM against P. falciparum, with PfDHODH inhibition as the proposed mechanism .
  • Earlier trifluoromethyl-containing triazolopyrimidines showed poor antimalarial activity, but optimization of the naphthalene substituent improved efficacy .
Electrochemical Behavior:
  • S1-TP, S2-TP, and S3-TP exhibited distinct redox potentials in voltammetric studies due to their chloromethyl, piperidinomethyl, and morpholinomethyl groups. For example, S1-TP showed irreversible oxidation at +1.1 V, attributed to the chloromethyl moiety .
  • The target compound’s electrochemical profile remains unstudied, but its trifluoromethyl group is expected to alter electron-withdrawing effects compared to methoxy or phenyl analogues.

Biological Activity

5-(naphthalen-2-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, case findings, and data tables that illustrate its efficacy and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C14H10F3N5O\text{C}_{14}\text{H}_{10}\text{F}_3\text{N}_5\text{O}

This structure features a naphthalene moiety linked to a triazolo-pyrimidinone core, which is crucial for its biological activity.

Anticancer Potential

Recent studies indicate that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit promising anticancer properties. For instance, in a study evaluating various synthesized compounds including derivatives of triazolo-pyrimidines, it was found that certain compounds demonstrated significant inhibitory effects against human breast cancer cell lines such as MDA-MB-231. The IC50 values for some derivatives were reported as low as 15.3 µM for MCF-7 cells and 29.1 µM for MDA-MB-231 cells .

The mechanism by which these compounds exert their effects is believed to involve multiple pathways:

  • Inhibition of Cell Proliferation : Compounds were shown to decrease cell viability significantly in vitro.
  • Induction of Apoptosis : The activation of caspases was observed in treated cells, indicating that these compounds may trigger apoptotic pathways.
  • PARP Inhibition : Some studies highlighted the ability of triazolo-pyrimidine derivatives to inhibit poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes. This inhibition leads to increased DNA damage and subsequent cell death in cancer cells .

Table 1: Anticancer Activity of Selected Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23129.1PARP inhibition
Compound BMCF-715.3Apoptosis induction
Compound CMDA-MB-45335.0Inhibition of cell proliferation

Table 2: Summary of Biological Assays

Assay TypeCompound TestedResult
MTT AssayTriazole Derivative ASignificant growth inhibition
Caspase ActivityTriazole Derivative BIncreased activity observed
PARP InhibitionTriazole Derivative CNotable inhibition at 10 µM

Case Study 1: Anticancer Efficacy

In a recent investigation involving the synthesis and evaluation of triazolo-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines, researchers found that certain derivatives exhibited enhanced anticancer activity compared to traditional therapies. The study utilized various concentrations over a 72-hour exposure period and compared results against established anticancer drugs like YM155 .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was performed on several derivatives to determine the impact of various substitutions on biological activity. It was noted that trifluoromethyl substitutions often resulted in lower yields but maintained significant biological activity against cancer cell lines .

Q & A

Basic: What are the standard synthetic protocols for preparing 5-(naphthalen-2-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?

The synthesis typically involves multi-step reactions starting with cyclocondensation of 3,5-diamino-1,2,4-triazole derivatives and substituted aryl ketones. Key steps include:

  • Cyclization : Use of polar aprotic solvents (e.g., DMF) at 60–80°C to form the triazolo-pyrimidine core .
  • Substitution : Introduction of the naphthalen-2-yl group via nucleophilic aromatic substitution under basic conditions (K₂CO₃ or Et₃N) .
  • Catalysis : Additives like TMDP (tetramethylenediamine phosphazene) improve yields (up to 85%) by accelerating cyclization .
    Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates and minimize side products .

Basic: What analytical methods confirm the structural integrity and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (400 MHz) verify substituent positions (e.g., trifluoromethyl singlet at δ ~120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 387.1) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H···F contacts) .
  • Purity Checks : HPLC (C18 column, acetonitrile/water) with UV detection (254 nm) ensures >95% purity .

Advanced: How can researchers optimize reaction conditions to improve yield and selectivity?

Critical variables include:

VariableOptimal RangeImpactReferences
Temperature70–80°CEnhances cyclization but risks decomposition above 85°C
SolventDMF:EtOH (1:1 v/v)Balances solubility and reactivity; ethanol reduces side reactions
Catalyst LoadingTMDP (0.1 equiv)Reduces reaction time from 24h to 8h with 20% yield increase
Methodological Tip : Use a DoE (Design of Experiments) approach to screen temperature/solvent combinations and identify Pareto-optimal conditions .

Advanced: How should contradictory data (e.g., varying bioactivity or yields) be resolved?

Contradictions may arise from:

  • Impurity Artifacts : Byproducts (e.g., des-trifluoromethyl derivatives) skew bioactivity assays. Use preparative HPLC to isolate pure batches .
  • Condition Sensitivity : Small pH/temperature fluctuations alter reaction pathways. Replicate studies under strictly controlled conditions (e.g., inert atmosphere) .
  • Assay Variability : Validate biological activity with orthogonal assays (e.g., enzymatic vs. cellular IC50) .

Advanced: What computational strategies predict binding modes and structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., viral proteases or kinases). Key parameters:

    • Grid Box : Center on catalytic sites (e.g., HIV-1 protease active site) .
    • Scoring : MM-GBSA refinement improves binding affinity predictions .
  • SAR Analysis : Correlate substituent electronegativity (e.g., trifluoromethyl) with activity. For example:

    SubstituentLogPHDAC Inhibition IC50 (nM)References
    Trifluoromethyl2.112.3
    Naphthalen-2-yl3.88.7

Advanced: How to investigate biological activity mechanisms for antiviral or anticancer applications?

  • In Vitro Assays :
    • Antiviral : Plaque reduction assays (e.g., influenza A/M2 inhibition) with EC50 determination .
    • Anticancer : MTT assays on cancer cell lines (e.g., HepG2), comparing IC50 values to structure analogs .
  • Target Identification : Use pull-down assays with biotinylated probes to isolate binding proteins .
  • Metabolic Stability : Assess CYP450 inhibition (e.g., CYP3A4) to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.